1-(Pyridin-4-yl)butan-1-amine dihydrochloride
CAS No.: 2097938-67-3
Cat. No.: VC4310834
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097938-67-3 |
---|---|
Molecular Formula | C9H16Cl2N2 |
Molecular Weight | 223.14 |
IUPAC Name | 1-pyridin-4-ylbutan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H14N2.2ClH/c1-2-3-9(10)8-4-6-11-7-5-8;;/h4-7,9H,2-3,10H2,1H3;2*1H |
Standard InChI Key | BIZHBBFUWNAPCS-UHFFFAOYSA-N |
SMILES | CCCC(C1=CC=NC=C1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a butanamine chain (four-carbon aliphatic amine) linked to a pyridin-4-yl group, with two hydrochloride counterions. The pyridine ring introduces aromaticity and polarity, while the hydrochloride groups improve aqueous solubility. The base structure, 1-(pyridin-4-yl)butan-1-amine (C₉H₁₄N₂), has a molecular weight of 150.22 g/mol , but the dihydrochloride form increases this to 223.14 g/mol due to the addition of two HCl molecules .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2097938-67-3 | |
Molecular Formula | C₉H₁₆Cl₂N₂ | |
Molecular Weight | 223.14 g/mol | |
Solubility | Soluble in aqueous solutions | |
Storage Conditions | Room temperature, dry |
The dihydrochloride salt’s solubility in water and polar solvents facilitates its use in biological assays, where it is often prepared as stock solutions at concentrations up to 10 mM .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(pyridin-4-yl)butan-1-amine dihydrochloride involves multi-step organic reactions. A common route begins with the alkylation of 4-pyridinecarboxaldehyde using butylamine in the presence of a reducing agent such as sodium borohydride, followed by acidification with hydrochloric acid to form the dihydrochloride salt . For example, in a related synthesis of a piperidine-derived dihydrochloride, researchers employed reductive amination, N-alkylation, and guanylation steps, culminating in acid deprotection to yield the final product .
Biological Activity and Research Applications
Mechanism of Action
The compound’s biological activity stems from its ability to interact with enzymes and receptors via its pyridine and amine functionalities. Preliminary studies on structurally similar compounds suggest potential kinase inhibition, a mechanism critical in cancer therapy, and modulation of neurotransmitter systems, which could influence neurological disorders . For instance, guanidine derivatives of piperidine-butylamines have shown affinity for neurotransmitter transporters, altering synaptic dopamine and serotonin levels .
Comparative Analysis with Related Compounds
Positional Isomers
The pyridine ring’s substitution pattern significantly impacts biological activity. Compared to 1-(pyridin-3-yl)butan-1-amine, the 4-pyridinyl isomer exhibits higher polarity and stronger hydrogen-bonding capacity, which may enhance receptor binding .
Salt Forms
The dihydrochloride salt offers advantages over the free base, including:
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Improved Solubility: Critical for intravenous administration in preclinical studies .
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Enhanced Stability: Reduced hygroscopicity compared to mono-hydrochloride salts .
Industrial and Research Use Cases
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing more complex molecules, such as kinase inhibitors and antipsychotic agents. Its amine group facilitates conjugation with carboxylic acids and carbonyl compounds, enabling diversity-oriented synthesis .
Biochemical Reagents
In drug discovery, it is used in high-throughput screening libraries to identify novel enzyme inhibitors. GlpBio notes its inclusion in "reputable papers," underscoring its utility in target validation studies .
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